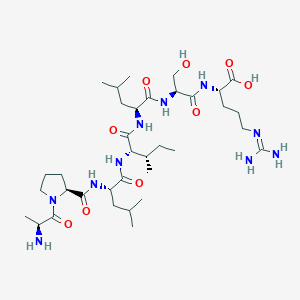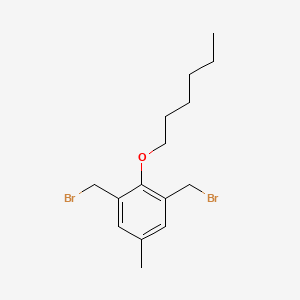![molecular formula C12H18N2O3 B14242473 5-[Di(propan-2-yl)amino]-2-nitrophenol CAS No. 398482-49-0](/img/structure/B14242473.png)
5-[Di(propan-2-yl)amino]-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[Di(propan-2-yl)amino]-2-nitrophenol is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a benzene ring, along with a di(propan-2-yl)amino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Di(propan-2-yl)amino]-2-nitrophenol typically involves the nitration of a precursor compound followed by the introduction of the di(propan-2-yl)amino group. One common method involves the nitration of phenol to produce 2-nitrophenol, which is then subjected to a substitution reaction with di(propan-2-yl)amine under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes. These processes are typically carried out in batch reactors or continuous flow reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
5-[Di(propan-2-yl)amino]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the electrophile used.
科学研究应用
5-[Di(propan-2-yl)amino]-2-nitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-[Di(propan-2-yl)amino]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The di(propan-2-yl)amino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
2-Nitrophenol: A precursor in the synthesis of 5-[Di(propan-2-yl)amino]-2-nitrophenol, with similar chemical properties but lacking the di(propan-2-yl)amino group.
4-Nitrophenol: Another nitrophenol isomer with different substitution patterns and reactivity.
5-Amino-2-nitrophenol: A reduction product of this compound, with an amino group instead of the nitro group.
Uniqueness
This compound is unique due to the presence of both the di(propan-2-yl)amino and nitro groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
398482-49-0 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
5-[di(propan-2-yl)amino]-2-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13(9(3)4)10-5-6-11(14(16)17)12(15)7-10/h5-9,15H,1-4H3 |
InChI 键 |
ZBYRBUJHMSHDSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CC(=C(C=C1)[N+](=O)[O-])O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)
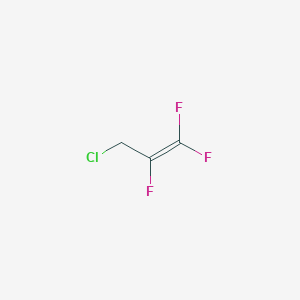

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
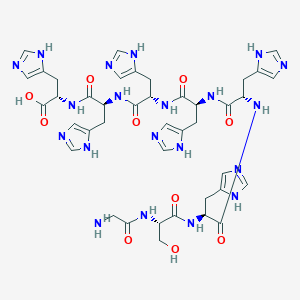

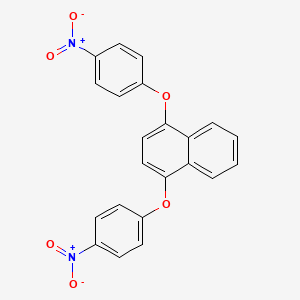



![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
